molecular formula C10H9FO B1313796 Cyclopropyl 3-fluorophenyl ketone CAS No. 77972-82-8

Cyclopropyl 3-fluorophenyl ketone

Cat. No. B1313796
CAS RN: 77972-82-8
M. Wt: 164.18 g/mol
InChI Key: AUPNNIFXPWYLBS-UHFFFAOYSA-N
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Description

Cyclopropyl 3-fluorophenyl ketone is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.18 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of cyclopropyl compounds involves several methods. One common method is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Another method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl trifluoroborates with aryl chlorides . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide is also used .


Molecular Structure Analysis

The molecular structure of Cyclopropyl 3-fluorophenyl ketone consists of a cyclopropyl group attached to a ketone group, which is further attached to a 3-fluorophenyl group . The compound has one hydrogen bond acceptor, no hydrogen bond donors, and two freely rotating bonds .


Chemical Reactions Analysis

The chemical reactions involving cyclopropyl compounds are diverse. They can undergo cobalt-catalyzed cross-coupling with alkyl iodides , Suzuki-Miyaura coupling with aryl chlorides , and Pd-catalyzed cross-coupling with aryl bromides or triflates .


Physical And Chemical Properties Analysis

Cyclopropyl 3-fluorophenyl ketone has a density of 1.22 g/cm3 . Its boiling point is 242.6°C at 760 mmHg . The compound is not flammable .

Scientific Research Applications

Heck Reaction with 3-Fluoro-3-Buten-2-One

Cyclopropyl 3-fluorophenyl ketone, prepared from 1-fluoro-1-chloro-2-methoxy-2-methylcyclopropane, is used in the Heck reaction to produce Z-3-fluorobenzalacetones. This process involves palladium acetate catalysis and yields a variety of benzalacetones (Patrick, Agboka, & Gorrell, 2008).

Synthesis of Distally Fluorinated Ketones

The compound is instrumental in synthesizing distally fluorinated ketones through cyclopropane ring cleavage reactions. This approach uses sodium triflinate and copper(ii) acetate catalysts to facilitate the ring-opening trifluoromethylation, producing fluorinated ketones (Konik et al., 2017).

Ring-Opening/Recyclization Cascades

Cyclopropyl aryl ketones, like cyclopropyl 3-fluorophenyl ketone, are used in uncatalyzed cascade ring-opening/recyclization reactions to generate indenones and fluorenones. This method also allows the synthesis of 3-hydroxyindanones with unique stereogenic centers (Mishra, Patel, & Ramasastry, 2020).

Diels-Alder Reactions

Cyclopropyl 3-fluorophenyl ketone is a reactive dienophile in Diels-Alder reactions, engaging with cyclic dienes to produce diverse products. This strategy enables the production of compounds without three-membered rings while retaining a quaternary stereogenic center (Fisher, Smith, & Fox, 2013).

Formation of Nickeladihydropyran

This ketone undergoes oxidative addition to form nickeladihydropyran, which is a key intermediate in nickel-catalyzed cycloaddition reactions for producing cyclopentane compounds with carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).

Preparation of Dihydropyrroles and Pyrroles

Doubly activated cyclopropanes, derived from this ketone, serve as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, leading to the rapid production of densely functionalized pyrroles (Wurz & Charette, 2005).

Chemoenzymatic Assembly and Diversification

The ketone is used in the chemoenzymatic strategy for the stereoselective assembly and diversification of cyclopropyl ketones, providing a library of chiral cyclopropane scaffolds valuable for drug discovery and development (Nam, Steck, Potenzino, & Fasan, 2021).

[3+2] Cycloadditions by Visible Light Photocatalysis

Aryl cyclopropyl ketones undergo [3+2] cycloaddition reactions with olefins under visible light photocatalysis, forming highly substituted cyclopentane ring systems (Lu, Shen, & Yoon, 2011).

Safety And Hazards

Cyclopropyl 3-fluorophenyl ketone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapours. Contact with skin and eyes should be avoided . In case of contact, immediate medical attention is required .

properties

IUPAC Name

cyclopropyl-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPNNIFXPWYLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505828
Record name Cyclopropyl(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 3-fluorophenyl ketone

CAS RN

77972-82-8
Record name Cyclopropyl(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropyl(3-fluorophenyl)methanone
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